2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-[4-(trifluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c10-7(8(14)15)5-1-3-6(4-2-5)9(11,12)13/h1-4,7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNAJANYYJCFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 2 Bromo 2 4 Trifluoromethyl Phenyl Acetic Acid
Advanced Alpha-Bromination Techniques of Phenylacetic Acid Scaffolds
The direct introduction of a bromine atom at the alpha-carbon of 4-(trifluoromethyl)phenyl]acetic acid is a primary strategy for synthesizing the target compound. This transformation is typically achieved through radical or electrophilic substitution pathways.
Radical bromination of the benzylic carbon of 4-(trifluoromethyl)phenyl]acetic acid is a common and effective method. The Wohl-Ziegler reaction is a prominent example of this strategy. thermofisher.comwikipedia.org This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often facilitated by heat or light. wikipedia.org
The reaction proceeds via a free radical chain mechanism. The initiator promotes the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the alpha-carbon of 4-(trifluoromethyl)phenyl]acetic acid, forming a resonance-stabilized benzylic radical. This intermediate then reacts with another molecule of NBS to yield the desired 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid and a succinimidyl radical, which continues the chain reaction.
The choice of solvent is crucial in the Wohl-Ziegler reaction. While carbon tetrachloride (CCl₄) has been traditionally used, its toxicity and environmental concerns have led to the exploration of greener alternatives. wikipedia.org Acetonitrile (B52724) and (trifluoromethyl)benzene have been shown to be effective solvents for benzylic brominations with NBS. researchgate.netmasterorganicchemistry.com
Table 1: Comparison of Solvents in Radical Bromination
| Solvent | Environmental/Safety Concerns | Efficacy in Benzylic Bromination |
| Carbon Tetrachloride (CCl₄) | High toxicity, ozone-depleting | High |
| Acetonitrile (CH₃CN) | Lower toxicity, environmentally friendlier | Good, can improve yield and reproducibility researchgate.net |
| (Trifluoromethyl)benzene | Less toxic alternative | Effective substitute for CCl₄ masterorganicchemistry.com |
N-Bromosuccinimide (NBS) is the key reagent in the most common N-halosuccinimide mediated process for alpha-bromination, the Wohl-Ziegler reaction, as detailed above. researchgate.net Beyond radical pathways, NBS can also participate in electrophilic bromination of carbonyl compounds under acidic conditions. wikipedia.org
Another significant method for the alpha-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. scienceinfo.combyjus.comslideshare.net This reaction involves treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. alfa-chemistry.com
The mechanism of the HVZ reaction begins with the conversion of the carboxylic acid to an acyl bromide by PBr₃. scienceinfo.com The acyl bromide then tautomerizes to its enol form. This enol is electron-rich and readily undergoes electrophilic attack by bromine at the alpha-position to form the α-bromo acyl bromide. Finally, hydrolysis of the α-bromo acyl bromide during workup yields the final product, this compound. byjus.com The HVZ reaction is known for its harsh conditions, often requiring high temperatures and long reaction times to proceed to completion. byjus.comalfa-chemistry.com
Stereoselective Synthesis of this compound Enantiomers
The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods, which can be broadly categorized into asymmetric synthesis and resolution of racemic mixtures.
Asymmetric synthesis aims to create a specific enantiomer directly. This can be achieved by using chiral auxiliaries or chiral catalysts. A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. While specific examples for the asymmetric alpha-bromination of 4-(trifluoromethyl)phenyl]acetic acid using chiral auxiliaries are not extensively documented in readily available literature, the principle is well-established in organic synthesis for other substrates.
Organocatalysis offers a powerful approach for enantioselective transformations. For instance, chiral diphenylpyrrolidine catalysts have been successfully employed in the asymmetric α-bromination of aldehydes, achieving high enantiomeric excess. rsc.org This concept of using a chiral catalyst to create a chiral environment around the substrate, thereby favoring the formation of one enantiomer over the other, is applicable to the synthesis of chiral α-bromo carboxylic acids. The development of a suitable chiral catalyst for the enantioselective bromination of 4-(trifluoromethyl)phenyl]acetic acid or its derivatives remains an area of research interest.
When a non-stereoselective synthesis is performed, a racemic mixture (a 50:50 mixture of both enantiomers) is obtained. Resolution is the process of separating these enantiomers. One common method is classical resolution, which involves reacting the racemic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by crystallization. Once separated, the individual diastereomeric salts can be treated with an achiral acid to regenerate the enantiomerically pure carboxylic acids.
Enzymatic resolution is another powerful technique that leverages the high stereoselectivity of enzymes. mdpi.com Lipases are commonly used enzymes for the resolution of racemic carboxylic acids or their esters. researchgate.net The process typically involves the enantioselective esterification of the racemic acid or the enantioselective hydrolysis of a racemic ester. The enzyme selectively catalyzes the reaction of one enantiomer, leaving the other enantiomer unreacted. The reacted and unreacted enantiomers can then be separated. This method is valued for its high selectivity and environmentally benign reaction conditions. mdpi.com
Table 2: Comparison of Resolution Techniques
| Method | Principle | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts | Well-established, scalable | Can be trial-and-error to find a suitable resolving agent |
| Enzymatic Resolution | Enzyme-catalyzed enantioselective reaction | High enantioselectivity, mild conditions, green | Enzyme cost and stability can be a factor, optimization required mdpi.commdpi.com |
Optimization of Reaction Parameters for Efficient Synthesis
The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction parameters. Careful optimization of these parameters is crucial for maximizing the yield and purity of the product.
For radical bromination using NBS, key parameters to optimize include the choice and amount of radical initiator, the reaction temperature, and the solvent. The reaction is typically carried out at the reflux temperature of the chosen solvent to ensure efficient radical initiation. wikipedia.org As mentioned, moving from traditional solvents like CCl₄ to alternatives such as acetonitrile can not only be more environmentally friendly but also improve reaction yields. researchgate.net
In the Hell-Volhard-Zelinsky reaction, temperature is a critical parameter, with the reaction often requiring elevated temperatures to proceed. alfa-chemistry.com The stoichiometry of bromine and the phosphorus catalyst must also be carefully controlled to ensure complete conversion without excessive side reactions. The reaction time is another important factor that needs to be optimized to achieve a balance between reaction completion and the formation of degradation products. slideshare.net
The pH of the reaction medium can also play a significant role, particularly in reactions involving NBS where acidic or basic conditions can influence the nature of the active brominating species and the reaction pathway. researchgate.netchemrxiv.org For any synthetic method, a systematic study of these parameters is essential to develop a robust and efficient process for the preparation of this compound.
Table 3: Key Parameters for Optimization in Bromination Reactions
| Parameter | Influence on the Reaction |
| Temperature | Affects reaction rate and selectivity; radical initiation (Wohl-Ziegler); often high for HVZ byjus.comalfa-chemistry.com |
| Solvent | Influences solubility, reaction mechanism, and safety/environmental impact researchgate.net |
| Reagent Stoichiometry | Crucial for achieving high conversion and minimizing byproducts |
| Catalyst/Initiator | Type and concentration affect reaction rate and efficiency |
| Reaction Time | Needs to be sufficient for completion but short enough to avoid degradation |
Mechanistic Insights and Chemical Transformations of 2 Bromo 2 4 Trifluoromethyl Phenyl Acetic Acid
Reactivity of the Alpha-Bromine Atom in Nucleophilic Processes
The bromine atom situated on the alpha-carbon (the carbon adjacent to the carboxyl group) is the most reactive site for nucleophilic substitution. Its reactivity is significantly enhanced by the electronic effects of the adjacent carboxylic acid. The carbonyl group acts as a powerful electron-withdrawing group, which polarizes the C-Br bond, making the alpha-carbon more electrophilic and thus more susceptible to attack by nucleophiles.
This enhanced reactivity facilitates classic SN2 reactions, where a nucleophile attacks the alpha-carbon, leading to the displacement of the bromide ion. The transition state of this reaction is stabilized by the adjacent carbonyl, which can delocalize the partial negative charge developing on the incoming nucleophile. libretexts.org Consequently, the SN2 reaction rates for α-halogenated carbonyl compounds are considerably higher than for corresponding primary alkyl halides. libretexts.org The reaction typically proceeds with an inversion of stereochemistry at the alpha-carbon, a hallmark of the SN2 mechanism. openstax.org A variety of nucleophiles can be employed to displace the alpha-bromine, leading to a diverse array of substituted acetic acid derivatives.
| Nucleophile | Product Class | General Reaction |
|---|---|---|
| Hydroxide (OH⁻) | α-Hydroxy Acid | R-CH(Br)-COOH + OH⁻ → R-CH(OH)-COOH + Br⁻ |
| Alkoxide (RO⁻) | α-Alkoxy Acid | R-CH(Br)-COOH + RO⁻ → R-CH(OR)-COOH + Br⁻ |
| Ammonia (NH₃) | α-Amino Acid | R-CH(Br)-COOH + 2NH₃ → R-CH(NH₂)-COOH + NH₄Br |
| Azide (N₃⁻) | α-Azido Acid | R-CH(Br)-COOH + N₃⁻ → R-CH(N₃)-COOH + Br⁻ |
| Thiolate (RS⁻) | α-Thio Acid | R-CH(Br)-COOH + RS⁻ → R-CH(SR)-COOH + Br⁻ |
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can undergo a range of transformations, most notably nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the leaving group (in this case, typically derived from the -OH group) is eliminated, reforming the carbonyl double bond. libretexts.org
Because the hydroxyl group (-OH) is a poor leaving group, direct reaction with nucleophiles is often difficult. libretexts.org Therefore, the carboxylic acid is frequently activated, either by protonation of the carbonyl oxygen under acidic conditions (as in Fischer esterification) or by converting the -OH into a better leaving group. libretexts.org For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which readily reacts with a wide variety of nucleophiles.
Key transformations include:
Esterification: Reaction with an alcohol, typically under acidic catalysis (Fischer esterification), yields an ester.
Amidation: Reaction with an amine produces an amide. This direct reaction requires high temperatures; however, conversion to an acyl chloride first allows the reaction to proceed under mild conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol.
| Reagent(s) | Transformation | Product |
|---|---|---|
| R'-OH, H⁺ (cat.) | Esterification | 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetate ester |
| 1. SOCl₂ 2. R'₂NH | Amidation | 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetamide |
| LiAlH₄, then H₃O⁺ | Reduction | 2-Bromo-2-[4-(trifluoromethyl)phenyl]ethanol |
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already present on the ring. wikipedia.org In this case, the ring is substituted with a trifluoromethyl group (-CF₃) and an α-bromoacetic acid group.
The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. tcichemicals.comyoutube.com It strongly deactivates the aromatic ring towards electrophilic attack and is a meta-director. wikipedia.orgyoutube.com This means it directs incoming electrophiles to the positions meta to itself (positions 3 and 5). The deactivating nature arises because the -CF₃ group withdraws electron density from the ring, making it less nucleophilic and destabilizing the positively charged intermediate (the Wheland intermediate) formed during the reaction. wikipedia.org The meta-directing effect occurs because the destabilization is most pronounced at the ortho and para positions, making the meta position the least disfavored site for attack. youtube.comyoutube.com
The -CH(Br)COOH group is also electron-withdrawing and deactivating, and would similarly be expected to direct incoming electrophiles to the meta position. Since both substituents direct to the same positions (meta to the -CF₃ group), the regioselectivity of EAS reactions on this substrate is highly predictable.
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-2-[3-nitro-4-(trifluoromethyl)phenyl]acetic acid |
| Bromination | Br₂, FeBr₃ | 2-Bromo-2-[3-bromo-4-(trifluoromethyl)phenyl]acetic acid |
| Sulfonation | SO₃, H₂SO₄ | 5-(1-Bromo-1-carboxy-methyl)-2-(trifluoromethyl)benzenesulfonic acid |
Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity
Effect on the Alpha-Bromine: The -CF₃ group, by withdrawing electron density from the entire molecule, enhances the electrophilic character of the alpha-carbon. This complements the effect of the adjacent carbonyl group, further activating the alpha-bromine for nucleophilic substitution reactions. nih.gov
Effect on the Carboxylic Acid: The electron-withdrawing nature of the -CF₃ group increases the acidity of the carboxylic acid proton. By pulling electron density away from the carboxylate anion, it stabilizes the conjugate base, thus lowering the pKa of the acid compared to a non-substituted analogue.
Effect on the Phenyl Ring: As detailed in section 3.3, the -CF₃ group deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.orgyoutube.com This deactivation makes EAS reactions more difficult to achieve, often requiring harsher conditions than for activated rings. youtube.com
Physical and Pharmacokinetic Properties: Beyond reactivity, the -CF₃ group significantly increases the lipophilicity (fat-solubility) and metabolic stability of molecules. mdpi.comnih.gov The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation. These properties are highly valued in the design of pharmaceuticals and agrochemicals. tcichemicals.com
| Functional Group | Effect of -CF₃ Group | Consequence |
|---|---|---|
| Alpha-Bromine | Inductive electron withdrawal | Increased reactivity in nucleophilic substitution |
| Carboxylic Acid | Inductive electron withdrawal | Increased acidity (lower pKa) |
| Phenyl Ring | Strong deactivation and meta-direction | Slower EAS reactions; substitution at the meta position |
| Overall Molecule | Increased lipophilicity and stability | Altered pharmacokinetic and physical properties |
Metal-Catalyzed Coupling Reactions of 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid
The carbon-bromine bond at the alpha position is a suitable handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysts are exceptionally versatile for forming C-C bonds. Several classic palladium-catalyzed reactions could potentially be applied to this substrate.
Heck Reaction: This reaction couples the alkyl bromide with an alkene. organic-chemistry.org An efficient palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides has been developed, suggesting that this compound would be a viable substrate for coupling with various alkenes. beilstein-journals.orgbeilstein-journals.org The reaction typically involves a Pd(0) catalyst, a base, and a phosphine (B1218219) ligand.
Suzuki Coupling: This reaction involves the coupling of the bromide with an organoboron compound (e.g., a boronic acid). While typically used for aryl or vinyl halides, its application to benzylic halides is also known.
Sonogashira Coupling: This reaction forms a C-C bond between the bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This would introduce an alkynyl moiety at the alpha-position.
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Heck Reaction | Alkene (e.g., Styrene) | α-Aryl, β-alkenyl acetic acid |
| Suzuki Coupling | Arylboronic acid | α,α-Diaryl acetic acid |
| Sonogashira Coupling | Terminal alkyne | α-Aryl, β-alkynyl acetic acid |
| Stille Coupling | Organostannane | α-Aryl, α-vinyl/aryl acetic acid |
While palladium is dominant in cross-coupling, other transition metals like copper and nickel offer complementary reactivity and are often more cost-effective.
Copper-Catalyzed Reactions: Copper catalysts are well-known for mediating a variety of transformations, including Ullmann-type couplings and trifluoromethylation reactions. researchgate.net Copper could potentially catalyze the coupling of the alpha-bromo position with nucleophiles such as amines, phenols, or thiols. Furthermore, copper-catalyzed systems are effective in reactions involving bromo-difluoroacetates, suggesting their utility in transformations of structurally similar fluorinated compounds. nih.govmdpi.com
Nickel-Catalyzed Reactions: Nickel catalysts have emerged as powerful alternatives to palladium for cross-coupling reactions. rsc.org They can often couple a wider range of substrates and are particularly effective in activating challenging bonds. beilstein-journals.org A nickel-catalyzed coupling of the alpha-bromine with organometallic reagents (e.g., Grignard reagents or organozincs) or in reductive coupling processes is a plausible synthetic route.
These metal-catalyzed methods significantly expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures from this versatile building block.
Advanced Applications of 2 Bromo 2 4 Trifluoromethyl Phenyl Acetic Acid in Synthetic Chemistry
As a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of a bromine atom at the alpha position to the carboxylic acid and the electron-withdrawing trifluoromethyl group on the phenyl ring makes 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid a highly reactive and versatile building block for the synthesis of complex molecules. The presence of these functional groups allows for a variety of chemical transformations, enabling chemists to introduce the 4-(trifluoromethyl)phenyl moiety into larger, more intricate structures.
The carboxylic acid group can be readily converted into a range of other functional groups, such as esters, amides, and acid halides, providing multiple avenues for further reactions. Simultaneously, the alpha-bromo group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity is instrumental in multi-step syntheses where precise control over bond formation is critical.
For example, in the synthesis of complex heterocyclic compounds, the alpha-bromo ester or amide derivatives of this compound can undergo intramolecular cyclization reactions to form lactones, lactams, and other ring systems. The trifluoromethylphenyl group often imparts desirable properties, such as increased metabolic stability and lipophilicity, to the final complex molecule.
Precursor for Bioactive Molecule Scaffolds
The trifluoromethyl group is a well-established bioisostere for various functional groups in medicinal chemistry, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, this compound serves as a valuable precursor for the synthesis of a wide array of bioactive molecule scaffolds.
Pharmaceutical Applications:
Phenylacetic acid derivatives containing a trifluoromethyl group are recognized as important intermediates in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. The incorporation of the 4-(trifluoromethyl)phenyl moiety can significantly enhance the efficacy and specificity of these compounds. The bromo-substituted acetic acid provides a convenient handle for elaboration into more complex drug-like molecules.
Agrochemical Applications:
In the field of agrochemicals, this compound is utilized in the formulation of herbicides and fungicides. The trifluoromethyl group can improve the performance and selectivity of these products, leading to more effective pest control solutions. The reactivity of the alpha-bromo group allows for the attachment of this key pharmacophore to various heterocyclic and acyclic scaffolds common in agrochemical design.
Utilization in the Synthesis of Advanced Organic Intermediates
Beyond its direct use in the synthesis of final target molecules, this compound is a crucial starting material for the preparation of other advanced organic intermediates. These intermediates, in turn, are employed in a broad spectrum of chemical industries.
The alpha-bromo atom can be displaced by a variety of nucleophiles to generate a series of alpha-substituted-[4-(trifluoromethyl)phenyl]acetic acid derivatives. For instance, reaction with amines yields alpha-amino acids, while reaction with thiols produces alpha-thioether compounds. These new intermediates possess their own unique reactivity and can be further manipulated in subsequent synthetic steps.
Furthermore, the carboxylic acid functionality can be reduced to an alcohol, which can then be converted to an aldehyde or an alkyl halide, expanding the range of accessible intermediates. The combination of these transformations allows for the creation of a diverse library of compounds all originating from this single precursor.
Role in the Development of Specialty Chemicals and Materials
The unique electronic properties conferred by the trifluoromethyl group make this compound and its derivatives attractive for the development of specialty chemicals and advanced materials.
In materials science, the incorporation of fluorinated groups can significantly alter the physical and chemical properties of polymers and other materials. For instance, the introduction of the 4-(trifluoromethyl)phenyl moiety can enhance thermal stability, chemical resistance, and modify the optical and electronic properties of materials. While direct applications of this compound in this area are still emerging, its potential as a monomer or a modifying agent in the synthesis of functional polymers and liquid crystals is an active area of research. The ability to precisely introduce this fluorinated aromatic group is key to tuning the performance of these advanced materials.
State of the Art Spectroscopic and Structural Elucidation of 2 Bromo 2 4 Trifluoromethyl Phenyl Acetic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.
While a specific, publicly available, peer-reviewed spectrum for this compound is not readily found in the literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds such as phenylacetic acid and its substituted derivatives. bmrb.io The presence of the electron-withdrawing trifluoromethyl group and the bromine atom significantly influences the chemical shifts of the aromatic and aliphatic protons and carbons.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the carboxylic acid proton. The aromatic protons on the para-substituted phenyl ring would typically appear as two doublets, characteristic of an AA'BB' spin system. The electron-withdrawing nature of the trifluoromethyl group would deshield the ortho protons, causing them to resonate at a lower field compared to the meta protons. The methine proton (CH-Br) is expected to appear as a singlet, significantly downfield due to the deshielding effects of both the adjacent bromine atom and the phenyl ring. The carboxylic acid proton is anticipated to be a broad singlet at a very downfield chemical shift, which is often exchangeable with D₂O.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon of the carboxylic acid will be found at the downfield end of the spectrum. The quaternary carbon attached to the trifluoromethyl group will also be significantly deshielded. The methine carbon attached to the bromine will be observed in the aliphatic region but shifted downfield due to the halogen's electronegativity. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the substituents.
| Predicted ¹H NMR Chemical Shifts for this compound | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic (ortho to CF₃) | 7.6 - 7.8 |
| Aromatic (meta to CF₃) | 7.4 - 7.6 |
| Methine (CH-Br) | 5.0 - 5.5 |
| Carboxylic Acid (COOH) | 10.0 - 13.0 |
| Predicted ¹³C NMR Chemical Shifts for this compound | |
| Carbon | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | 170 - 175 |
| Aromatic (C-CF₃) | 130 - 135 (q) |
| Aromatic (CH ortho to CF₃) | 125 - 130 |
| Aromatic (CH meta to CF₃) | 128 - 133 |
| Aromatic (C-CHBr) | 135 - 140 |
| Methine (CH-Br) | 45 - 55 |
| Trifluoromethyl (CF₃) | 120 - 125 (q) |
For derivatives of this compound that are chiral, NMR spectroscopy is a powerful technique for determining stereochemistry, often through the use of chiral resolving agents or by analyzing diastereomeric derivatives. For instance, esterification of the carboxylic acid with a chiral alcohol would lead to the formation of diastereomers. These diastereomers would exhibit distinct NMR spectra, with differences in chemical shifts and coupling constants allowing for their differentiation and, in some cases, the assignment of absolute configuration by comparison to known compounds or through advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound, electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be employed.
The molecular ion peak [M]⁺ would be expected, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by two mass units would be observed.
A plausible fragmentation pathway for this compound under mass spectrometric conditions would likely involve the following key steps:
Loss of a bromine radical (•Br): This would lead to a prominent fragment ion [M-Br]⁺.
Loss of the carboxylic acid group (•COOH): This fragmentation would result in the [M-COOH]⁺ ion.
Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragments is a common pathway for carboxylic acids.
Formation of a tropylium (B1234903) ion: Rearrangement of the phenyl ring containing fragments can lead to the stable tropylium cation at m/z 91, although the trifluoromethyl group would modify this characteristic fragment.
Loss of trifluoromethyl radical (•CF₃): Cleavage of the C-CF₃ bond could also occur.
| Predicted Key Fragments in the Mass Spectrum of this compound | |
| Fragment Ion | Description |
| [M]⁺ and [M+2]⁺ | Molecular ion with bromine isotopic pattern |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-COOH]⁺ | Loss of the carboxylic acid group |
| [C₇H₄F₃]⁺ | Fragment corresponding to the trifluoromethylbenzyl cation |
| [C₈H₅BrO₂]⁺ | Loss of the trifluoromethyl group |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound itself is not publicly available, analysis of derivatives of similar compounds, such as 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, provides insight into the expected solid-state behavior. researchgate.net
For a crystalline sample of this compound, X-ray diffraction analysis would reveal:
The crystal system and space group: Describing the symmetry of the crystal lattice.
Unit cell dimensions: The precise dimensions of the repeating unit of the crystal.
Intra- and intermolecular interactions: In the solid state, carboxylic acids often form hydrogen-bonded dimers. X-ray crystallography would confirm the presence and geometry of such interactions, as well as any other significant intermolecular forces like halogen bonding or π-π stacking.
Absolute configuration: For a chiral sample that crystallizes in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration of the stereocenter.
| Expected Crystallographic Parameters for a Derivative of this compound | |
| Parameter | Expected Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Key Intermolecular Interactions | Hydrogen bonding (O-H···O), Halogen bonding (C-Br···O) |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is excellent for identifying functional groups. nih.govresearchgate.netnih.gov
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands:
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C-F Stretches: Strong absorptions in the region of 1100-1350 cm⁻¹ due to the trifluoromethyl group.
C-Br Stretch: A weaker absorption in the fingerprint region, typically below 700 cm⁻¹.
Aromatic C-H and C=C Stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also show characteristic bands for the various functional groups. Aromatic ring vibrations are often strong in the Raman spectrum. The C-Br and C-CF₃ symmetric stretching modes are also expected to be Raman active.
| Expected Vibrational Frequencies for this compound | ||
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| C=O Stretch (Carboxylic Acid) | 1700-1725 (strong) | Moderate |
| Aromatic C=C Stretch | 1450-1600 (multiple bands) | Strong |
| C-F Stretch | 1100-1350 (strong, multiple bands) | Moderate |
| C-O Stretch (Carboxylic Acid) | 1200-1300 | Moderate |
| C-Br Stretch | < 700 | Moderate |
Theoretical and Computational Investigations of 2 Bromo 2 4 Trifluoromethyl Phenyl Acetic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine electron distribution and energy levels, which in turn dictate the molecule's structure and chemical reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. science.govacs.org It is particularly effective for optimizing molecular geometries and predicting vibrational frequencies and electronic properties. A DFT study of 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield the most stable three-dimensional arrangement of its atoms. science.gov
The optimization process minimizes the energy of the molecule to predict equilibrium bond lengths and angles. For this compound, key structural parameters of interest would be the C-Br bond, the bonds within the trifluoromethyl group, and the geometry of the carboxylic acid moiety. The electron-withdrawing nature of the trifluoromethyl group and the bromine atom would influence the electronic density and geometry of the entire molecule.
Interactive Table: Predicted Geometrical Parameters from DFT Calculations (Note: The following data is illustrative of typical results obtained from DFT calculations for similar molecular fragments and is not from a direct study of the title compound.)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.95 Å |
| Bond Length | C-CF3 | ~1.50 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Length | C-OH | ~1.35 Å |
| Bond Angle | Br-C-COOH | ~110° |
| Bond Angle | C-C-F | ~111° |
Frontier Molecular Orbital (FMO) theory is a key framework for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons, characterizing the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, indicating its electrophilicity. libretexts.orgyoutube.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Softness (S) = 1 / (2η)
Interactive Table: Representative FMO and Global Reactivity Descriptors (Note: These values are representative and derived from DFT calculations on analogous aromatic compounds for illustrative purposes.)
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -7.27 |
| LUMO Energy | ELUMO | -3.17 |
| HOMO-LUMO Gap | ΔE | 4.10 |
| Ionization Potential | I | 7.27 |
| Electron Affinity | A | 3.17 |
| Electronegativity | χ | 5.22 |
| Chemical Hardness | η | 2.05 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an indispensable tool for mapping the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. montclair.edu This allows for the determination of activation energies, which govern the rate of a reaction.
For this compound, several reactions could be investigated. A primary example is the nucleophilic substitution at the α-carbon, where the bromine atom acts as a leaving group. DFT calculations could model the approach of a nucleophile, map the energy profile of the reaction (e.g., for an SN1 or SN2 mechanism), and identify the structure of the transition state. Such studies would clarify the reaction kinetics and stereochemical outcome. Another area of interest would be the reactions of the carboxylic acid group, such as esterification or amidation, where computational models could elucidate the catalytic role of an acid or base.
Conformational Analysis and Stereochemical Prediction
Molecules with rotatable single bonds can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers (those at energy minima) and the energy barriers for interconversion. nih.gov For this compound, rotation can occur around the single bond connecting the phenyl ring to the chiral α-carbon.
A potential energy surface (PES) scan is a standard computational technique for this analysis. It involves systematically rotating a specific dihedral angle (e.g., the angle defining the orientation of the carboxylic acid group relative to the phenyl ring) and calculating the energy at each step. The resulting energy profile reveals the low-energy, stable conformations and the high-energy transition states between them. This information is crucial for understanding how the molecule's shape influences its physical properties and biological interactions. Given the chiral center at the α-carbon, these calculations can also help predict the relative stabilities of the (R) and (S) enantiomers.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.netwolfram.com The MEP map is plotted onto the molecule's electron density surface, with colors indicating different electrostatic potential values. Red regions signify negative potential (high electron density), typically associated with lone pairs on electronegative atoms, and are prone to electrophilic attack. Blue regions indicate positive potential (electron deficiency), usually around hydrogen atoms bonded to electronegative atoms, marking sites for nucleophilic attack. researchgate.netyoutube.com
For this compound, the MEP map would show:
Intense red regions around the carbonyl and hydroxyl oxygen atoms of the carboxylic acid group, indicating these are the primary sites for interaction with electrophiles or for hydrogen bonding.
A strong blue region around the acidic hydrogen of the hydroxyl group, confirming its high acidity.
The trifluoromethyl group and the bromine atom would create a complex potential distribution on the phenyl ring due to their electron-withdrawing effects.
Natural Bond Orbital (NBO) analysis examines the electronic wavefunction in terms of localized, Lewis-like bonding structures (bonds, lone pairs, and antibonds). wikipedia.orgtaylorandfrancis.com This method provides a quantitative picture of charge distribution and intramolecular delocalization effects. A key aspect of NBO analysis is the study of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.
In the target molecule, significant stabilizing interactions would be expected, such as the hyperconjugation between the lone pairs of the oxygen atoms (donors) and the antibonding orbitals (acceptors) of adjacent C-C and C=O bonds. This analysis helps to rationalize the molecule's geometric structure and reactivity based on underlying electronic interactions.
Solvent Effects and Non-Linear Optical Properties
Solvent Effects: Chemical reactions and molecular properties are often significantly influenced by the solvent. Computational models can account for these effects, most commonly through Polarizable Continuum Models (PCM). researchgate.netjksus.org In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. The solute molecule is placed in a cavity within this medium, and the calculations account for the electrostatic interactions between them. Such studies can predict how properties like conformational stability, reaction barriers, and electronic spectra change from the gas phase to a solution, providing more realistic predictions. ekb.eg
Non-Linear Optical (NLO) Properties: Materials with significant NLO properties are of great interest for applications in optoelectronics and photonics. These properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. Computational chemistry can predict a molecule's NLO response by calculating its polarizability (α) and first-order hyperpolarizability (β). Molecules with large dipole moments and significant intramolecular charge-transfer characteristics often exhibit high β values. The presence of the electron-donating phenyl ring and the strongly electron-withdrawing trifluoromethyl and carboxylic acid groups suggests that this compound could possess noteworthy NLO properties, a hypothesis that can be rigorously tested through DFT calculations.
Design and Synthesis of Analogues and Derivatives of 2 Bromo 2 4 Trifluoromethyl Phenyl Acetic Acid
Alpha-Carbon Modified Derivatives
Modification at the alpha-carbon of 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid can lead to derivatives with altered steric and electronic properties. Key strategies include the introduction of alkyl or amino groups.
One common approach to synthesizing α-alkylated derivatives involves the generation of an enolate from the corresponding de-brominated phenylacetic acid precursor, followed by reaction with an alkyl halide. A direct and highly enantioselective alkylation of arylacetic acids can be achieved using a chiral lithium amide as a stereodirecting agent. This method avoids the need for traditional chiral auxiliaries. The process is operationally simple, and the chiral reagent can be recovered.
Another significant modification is the introduction of an amino group at the alpha-position to yield α-amino acid derivatives. A straightforward method for this transformation is the amination of α-bromocarboxylic acids. This can be achieved by reacting this compound with ammonia or a suitable nitrogen nucleophile. A series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives, for instance, were synthesized by the reaction of 2-bromo-N-(p-Chlorophenyl) acetamide with various amines at room temperature.
Table 1: Synthetic Approaches for Alpha-Carbon Modification
| Modification | General Method | Key Reagents | Potential Products |
|---|---|---|---|
| Alkylation | Enolate alkylation | Lithium diisopropylamide (LDA), Alkyl halide | 2-Alkyl-2-[4-(trifluoromethyl)phenyl]acetic acid derivatives |
| Amination | Nucleophilic substitution | Ammonia, Primary/Secondary amines | 2-Amino-2-[4-(trifluoromethyl)phenyl]acetic acid derivatives |
Carboxylic Acid Functional Group Modifications (e.g., Esters, Amides)
The carboxylic acid moiety of this compound is a versatile handle for the synthesis of various derivatives, most notably esters and amides.
Ester Synthesis: Esters are commonly prepared through the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. For sterically hindered alcohols, the use of a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP) can be effective. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol.
Amide Synthesis: Amides are synthesized by reacting the carboxylic acid with a primary or secondary amine. This reaction is often facilitated by coupling agents that activate the carboxylic acid. A variety of reagents have been developed for direct amidation, including B(OCH2CF3)3, which is effective for a broad range of carboxylic acids and amines. Alternatively, the carboxylic acid can be converted to its acyl chloride, which readily reacts with amines to form the corresponding amide. For example, the reaction of acyl chlorides or acid anhydrides with trifluoromethylphenyl amines in tetrahydrofuran (THF) can produce trifluoromethylphenyl amides in good yields. researchgate.net
Table 2: Methods for Carboxylic Acid Functional Group Modification
| Derivative | Method | Key Reagents | Reaction Conditions |
|---|---|---|---|
| Esters | Fischer Esterification | Alcohol, H₂SO₄ | Reflux |
| Esters | Steglich Esterification | Alcohol, DCC, DMAP | Room temperature |
| Amides | Direct Amidation | Amine, B(OCH₂CF₃)₃ | 80 °C |
| Amides | Acyl Chloride Method | SOCl₂, Amine | 0 °C to room temperature |
Aryl Ring Substitutions and Analogues
Modifying the substituents on the aryl ring of this compound allows for the systematic investigation of electronic and steric effects on the molecule's properties. The synthesis of such analogues often involves multi-step sequences starting from appropriately substituted aromatic precursors.
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a variety of substituents onto the aryl ring. For instance, a Suzuki coupling reaction between an aryl boronic acid and an aryl halide can be employed to introduce new aryl or heteroaryl groups. Similarly, a Sonogashira coupling can be used to introduce alkynyl groups. The synthesis of various functionalized arylacetic acid derivatives can be achieved through a palladium(0)-catalyzed cross-coupling reaction between arylboronic acids or esters and α-bromoacetic acid derivatives under mild conditions. nih.gov
The synthesis of analogues with different halogen substitutions or other electron-withdrawing or -donating groups can be accomplished by starting with the corresponding substituted phenylacetic acid or by introducing the desired functionality at a suitable stage in the synthetic sequence. For example, various fluorophenylacetic acids are useful intermediates for the preparation of pharmacologically active compounds. google.com
Table 3: Synthesis of Aryl Ring Analogues
| Analogue Type | Synthetic Strategy | Key Reaction | Example Starting Materials |
|---|---|---|---|
| Aryl-substituted | Cross-coupling | Suzuki Coupling | Bromo-substituted phenylacetic ester, Arylboronic acid |
| Alkynyl-substituted | Cross-coupling | Sonogashira Coupling | Iodo-substituted phenylacetic ester, Terminal alkyne |
| Variously substituted | Multi-step synthesis | Varies | Substituted benzaldehydes or toluenes |
Stereoisomer Synthesis and Enantiomeric Enrichment
Since the alpha-carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure forms is crucial for many applications, particularly in pharmacology.
Asymmetric Synthesis: The direct synthesis of a single enantiomer can be achieved through various asymmetric synthesis strategies. One approach involves the use of a chiral auxiliary, which is temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction, such as bromination. Another strategy is the use of a chiral catalyst to control the stereoselectivity of the reaction.
Chiral Resolution: Alternatively, a racemic mixture of the compound can be prepared and then separated into its individual enantiomers through a process called chiral resolution. This can be accomplished by several methods:
Diastereomeric Salt Formation: The racemic acid is reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. pharmtech.com These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pharmtech.com After separation, the pure enantiomer of the acid can be recovered by treatment with an achiral acid.
Chiral Chromatography: The racemic mixture can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). nih.gov The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. nih.gov This method is widely used for both analytical and preparative-scale separations of enantiomers. nih.gov
Table 4: Approaches to Stereoisomer Synthesis and Enrichment
| Method | Principle | Key Components/Techniques |
|---|---|---|
| Asymmetric Synthesis | Direct formation of a single enantiomer | Chiral auxiliaries, Chiral catalysts |
| Chiral Resolution | Separation of a racemic mixture | Resolving agents (e.g., chiral amines), Fractional crystallization |
| Chiral HPLC | Chromatographic separation of enantiomers | Chiral stationary phase |
Future Perspectives and Emerging Research Avenues for 2 Bromo 2 4 Trifluoromethyl Phenyl Acetic Acid
Integration with Flow Chemistry and Continuous Processing
The synthesis and derivatization of 2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid are prime candidates for integration with flow chemistry and continuous processing technologies. These approaches offer substantial advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater reproducibility. uc.pt
Flow chemistry systems, by their nature, handle only small volumes of reactants at any given moment, which significantly mitigates risks associated with highly exothermic reactions or the use of hazardous reagents. uc.pt The modular design of flow reactors allows for the sequential addition of reagents and in-line purification, creating a streamlined and automated process. uc.pt This is particularly advantageous for multi-step syntheses that may be required to produce or functionalize this compound, potentially reducing manual handling and the margin for human error.
Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a continuous flow setup can lead to higher yields and selectivities. This level of control is often difficult to achieve in large-scale batch reactors. The scalability of flow processes is another key benefit; transitioning from laboratory-scale synthesis to industrial production is often more straightforward than with batch processes, as it can be achieved by extending the operation time or by numbering up the reactors.
Table 1: Potential Advantages of Flow Chemistry for this compound
| Feature | Benefit in Synthesis/Functionalization |
| Enhanced Safety | Minimized handling of hazardous intermediates and reagents. |
| Precise Control | Improved reaction yields and selectivity through optimized temperature and pressure. |
| Scalability | Streamlined transition from lab-scale to production-scale. |
| Automation | Increased reproducibility and reduced potential for human error. |
Applications in Green Chemistry and Sustainable Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic routes. For this compound, future research will likely focus on creating more sustainable synthetic pathways that reduce waste, minimize energy consumption, and utilize less hazardous materials.
Key areas for improvement include the development of catalytic processes to replace stoichiometric reagents, thereby increasing atom economy. For instance, designing synthetic routes that avoid protecting groups and reduce the number of steps would significantly cut down on waste generation. The choice of solvent is another critical factor; replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-based solvents is a major goal.
Biocatalytic Approaches for Enantioselective Transformations
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for achieving high levels of stereoselectivity, which is often a critical requirement in the synthesis of pharmaceuticals and other bioactive molecules. mdpi-res.com For this compound, which possesses a chiral center at the alpha-carbon, biocatalytic methods present an exciting avenue for producing single enantiomers with high purity.
Enzymes such as lipases, esterases, and dehydrogenases could be employed for the kinetic resolution of racemic mixtures of this compound or its precursors. nih.gov Furthermore, halogenases could potentially be used for the stereoselective bromination of a suitable precursor, directly establishing the desired stereochemistry. nih.gov The trifluoromethyl group is a prevalent feature in many pharmaceuticals, and recent research has demonstrated that engineered enzymes, such as nonheme iron enzymes and cytochrome P450s, can catalyze the enantioselective introduction of trifluoromethyl groups or related functionalities. nih.govchemrxiv.org This opens up possibilities for novel biocatalytic routes to chiral trifluoromethyl-containing building blocks like the target compound.
The advantages of biocatalysis include mild reaction conditions (typically ambient temperature and pressure in aqueous media), high selectivity (chemo-, regio-, and stereoselectivity), and a reduced environmental impact compared to many traditional chemical methods. mdpi-res.com
Table 2: Potential Biocatalytic Strategies
| Enzyme Class | Potential Application for this compound | Desired Outcome |
| Lipases/Esterases | Kinetic resolution of racemic esters or the acid itself. | Enantiomerically pure acid or ester. |
| Halogenases | Enantioselective bromination of a 4-(trifluoromethyl)phenylacetic acid precursor. | Direct synthesis of a single enantiomer. |
| Dehydrogenases | Asymmetric reduction of a corresponding α-keto acid precursor. | Enantiomerically pure α-hydroxy acid, which can be converted to the bromo-acid. |
| Engineered P450s | Directed evolution for specific transformations on the aromatic ring or side chain. | Novel functionalized, chiral derivatives. |
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of this compound is key to its utility as a synthetic intermediate. Future research will undoubtedly focus on exploring novel catalytic systems to selectively modify the molecule at various positions.
Photocatalysis: The carbon-bromine (C-Br) bond is susceptible to activation by photoredox catalysis. researchgate.net This approach could enable a variety of cross-coupling reactions under mild conditions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the alpha-position. Similarly, photocatalysis can facilitate reactions involving the trifluoromethyl group or C-H activation on the aromatic ring. mdpi.commdpi.com
C-H Functionalization: Direct C-H functionalization of the aromatic ring represents a highly efficient and atom-economical strategy for creating derivatives. nih.govemory.edu Catalysts based on transition metals like palladium, rhodium, or nickel could be developed to selectively activate and functionalize the C-H bonds of the phenyl ring, bypassing the need for pre-functionalized starting materials. mdpi.com This would allow for the synthesis of a diverse library of analogues with tailored electronic and steric properties.
Advanced Materials as Catalysts: The use of advanced materials such as metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and functionalized nanoparticles as catalysts is a rapidly growing field. These materials can offer high catalytic activity, selectivity, and stability. For reactions involving this compound, these solid catalysts could be designed to facilitate specific transformations, such as esterifications, aminations, or coupling reactions, with the added benefit of easy separation and recyclability.
Table 3: Emerging Catalytic Systems for Functionalization
| Catalytic System | Target Bond/Position | Potential Transformation |
| Photoredox Catalysis | C-Br bond | Cross-coupling reactions (e.g., arylation, alkylation). |
| Transition Metal Catalysis | Aromatic C-H bonds | Direct arylation, alkylation, or amination of the phenyl ring. nih.govmdpi.com |
| Metal-Organic Frameworks (MOFs) | Carboxylic acid group | Heterogeneous catalysis for esterification or amidation. |
| Nanoparticle Catalysis | C-Br bond | Suzuki, Heck, or Sonogashira cross-coupling reactions. |
Q & A
Basic: What are the most reliable synthetic routes for preparing 2-bromo-2-[4-(trifluoromethyl)phenyl]acetic acid?
The compound can be synthesized via regioselective bromination of a phenylacetic acid precursor. A common method involves dissolving the parent acid (e.g., 2-[4-(trifluoromethyl)phenyl]acetic acid) in glacial acetic acid and adding bromine dropwise under controlled conditions. The reaction is typically stirred at room temperature for 1–2 hours, followed by quenching and purification via recrystallization or column chromatography. This approach mirrors protocols used for analogous brominated phenylacetic acids . Key parameters include stoichiometric control of bromine to avoid di-substitution and the use of acetic acid as both solvent and catalyst.
Basic: How can I confirm the purity and structural identity of this compound?
Combine multiple analytical techniques:
- NMR Spectroscopy : Compare chemical shifts of the aromatic protons (δ ~7.5–8.0 ppm for bromo and trifluoromethyl substituents) and the acetic acid moiety (δ ~3.8 ppm for CH₂, δ ~12 ppm for COOH). Substituent-induced deshielding effects help validate regiochemistry .
- HPLC-MS : Use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/0.1% TFA to assess purity (>95%). Confirm molecular weight via ESI-MS (expected [M-H]⁻ ion at m/z ~295) .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol/water), analyze hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs) to confirm solid-state structure .
Advanced: How do electronic effects of the trifluoromethyl and bromo groups influence reactivity in cross-coupling reactions?
The electron-withdrawing trifluoromethyl (-CF₃) and bromo (-Br) groups activate the phenyl ring toward nucleophilic aromatic substitution (SNAr) but deactivate it toward electrophilic reactions. For example:
- Suzuki Coupling : The bromo group serves as a leaving group, but the -CF₃ group’s strong -I effect may slow transmetallation. Optimize using Pd(PPh₃)₄ with elevated temperatures (80–100°C) and polar aprotic solvents (DMF or DMSO) .
- Grignard Additions : The -CF₃ group destabilizes intermediates; use low temperatures (-78°C) and bulky ligands to mitigate side reactions.
Contradictions in reactivity (e.g., unexpected regioselectivity) can arise from competing inductive vs. resonance effects, requiring DFT calculations to rationalize .
Advanced: How should I address discrepancies between theoretical and experimental spectroscopic data?
Case example: If computed NMR chemical shifts (via DFT) deviate from observed values for the acetic acid protons:
- Check Conformational Flexibility : The acetic acid side chain may adopt non-planar geometries (dihedral angles ~78° relative to the aromatic ring), altering shielding effects .
- Solvent and pH Effects : Carboxylic acid protonation/deprotonation (e.g., in DMSO-d₆ vs. CDCl₃) shifts δ values significantly. Use pH-adjusted solvents for consistency.
- Crystal Packing : Solid-state hydrogen bonding (e.g., dimerization) can induce shifts not captured in gas-phase calculations .
Advanced: What strategies mitigate byproduct formation during bromination?
Common byproducts include di-brominated analogs or oxidation products. Mitigation steps:
- Stoichiometric Control : Use 1.0–1.1 equivalents of Br₂ to limit over-bromination.
- Temperature Modulation : Maintain reaction temperatures below 30°C to suppress radical pathways.
- Additive Screening : Introduce mild reductants (e.g., NaHSO₃) post-reaction to quench excess Br₂ .
- Purification : Use preparative HPLC with a gradient elution (water/acetonitrile + 0.1% formic acid) to isolate the mono-brominated product .
Basic: What are optimal crystallization conditions for this compound?
The compound crystallizes well from ethanol/water (3:1 v/v) via slow evaporation. Key factors:
- pH Adjustment : Acidify the solution (pH ~2–3 with HCl) to protonate the carboxylic acid, enhancing solubility.
- Seeding : Introduce microcrystals to induce nucleation.
- Temperature Ramp : Cool from 50°C to 4°C over 24 hours to grow large, diffraction-quality crystals .
Advanced: How can I resolve contradictory bioactivity results in different assay systems?
If the compound shows inhibition in enzyme assays but not in cell-based models:
- Solubility Limits : The carboxylic acid may have poor membrane permeability. Test esterified prodrugs (e.g., methyl esters) .
- Off-Target Effects : Use knockout cell lines or competitive binding assays to identify interference from endogenous proteins.
- Metabolic Stability : Assess degradation in cell media via LC-MS; add protease inhibitors if necessary .
Advanced: What computational methods best predict the compound’s reactivity in catalytic systems?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) for electrophilicity.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solvation effects on reaction barriers.
- Docking Studies : For biological targets, use AutoDock Vina with flexible side chains to account for -CF₃-induced steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
